molecular formula C13H17BO4 B8199963 Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B8199963
M. Wt: 248.08 g/mol
InChI Key: FIIRHYAXUYGUTA-UHFFFAOYSA-N
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Description

Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is an organic compound with the molecular formula C13H17BO4 and a molecular weight of 248.08 g/mol . This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a benzoate ester group. It is commonly used in organic synthesis and has applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be synthesized through the reaction of benzoic acid derivatives with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in organic synthesis and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its combination of a boron-containing dioxaborinane ring and a benzoate ester group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and materials science .

Properties

IUPAC Name

methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-7-5-4-6-10(11)12(15)16-3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIRHYAXUYGUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

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